6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8ClN3O. It is a member of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
The synthesis of 6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine can be achieved through several methods. One common approach involves the reaction of 2-methylimidazo[1,2-b]pyridazine with chlorinating agents such as thionyl chloride or phosphorus oxychloride, followed by methoxylation using methanol in the presence of a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chlorine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents with potential antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: It can be used as an intermediate in the synthesis of agrochemicals such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
6-chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine can be compared with other similar compounds such as:
8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: This compound has a bromine atom instead of a methoxy group, which may alter its reactivity and biological activity.
6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine: This compound has an additional methyl group, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
2254506-20-0 |
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Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.6 |
Purity |
93 |
Origin of Product |
United States |
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